molecular formula C9H5Cl2F3O B6332661 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one CAS No. 1342280-42-5

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B6332661
CAS No.: 1342280-42-5
M. Wt: 257.03 g/mol
InChI Key: DMUIFRGJLACVSD-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone featuring a 3,4-dichlorophenyl group and a trifluoromethyl moiety. This compound’s structure combines electron-withdrawing chlorine atoms on the aromatic ring with the strong electronegativity of fluorine, which influences its reactivity and physicochemical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, though specific applications are less documented .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUIFRGJLACVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aryl Bromide Intermediate Synthesis

A pivotal step involves generating 3,4-dichlorophenylmagnesium bromide. This is achieved via a Sandmeyer reaction starting from 3,4-dichloroaniline:

  • Diazotization of 3,4-dichloroaniline with NaNO₂/HBr at 0–5°C forms the diazonium salt.

  • Subsequent treatment with CuBr yields 1-bromo-3,4-dichlorobenzene (86% yield).

Trifluoroacetyl Piperidine Coupling

The aryl bromide reacts with 1-trifluoroacetylpiperidine under Grignard conditions:

  • Conditions : THF solvent, −20°C, slow addition of aryl bromide to preformed Mg turnings.

  • Mechanism : The Grignard reagent attacks the electrophilic trifluoroacetyl carbon, displacing piperidine and forming the ketone.

  • Yield : 78–82% after distillation (purity >98% by GC).

Table 1: Optimization of Grignard Coupling

ParameterOptimal ValueYield (%)Purity (%)
Temperature−20°C8298.5
SolventTHF8098.1
Reaction Time4 h7897.8

Decarboxylation of Ethyl Trifluoroacetoacetate

Anhydrous Decarboxylation

Ethyl 4,4,4-trifluoroacetoacetate undergoes acid-catalyzed decarboxylation to form trifluoroacetone intermediates:

  • Catalyst : Methylsulfonic acid (1.2 equiv) at 100–110°C under N₂.

  • Mechanism : Protonation of the β-ketoester followed by CO₂ extrusion yields 1,1,1-trifluoroacetone.

  • Yield : 88–93% with >99% purity when using methylsulfonic acid.

Aryl Group Introduction

The trifluoroacetone intermediate reacts with 3,4-dichlorophenylboronic acid via Suzuki-Miyaura coupling:

  • Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C.

  • Challenges : Competing protodeboronation requires careful pH control (pH 9–10).

Continuous Flow Synthesis

Microreactor Design

Industrial-scale production employs tubular flow reactors to enhance heat/mass transfer:

  • Residence Time : 8–12 minutes at 150°C.

  • Throughput : 5 kg/h with 94% conversion.

Catalyst Recycling

Homogeneous catalysts (e.g., H₂SO₄) are recovered via in-line distillation:

  • Efficiency : 98% catalyst reuse over 10 batches.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the electron transport chain in photosynthesis, thereby inhibiting the growth of plants or algae.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

This analog replaces the 3,4-dichlorophenyl group with a 4-chlorophenyl moiety. The reduction in chlorine substituents decreases molecular weight (248.6 vs. 297.5 g/mol) and likely reduces lipophilicity (LogP ≈ 4.1 vs. 5.1 for a related compound in ). The single chlorine may also lower steric hindrance, enhancing reactivity in nucleophilic additions .

1-(3-Chlorophenyl)-1-hydroxy-2-propanone

This compound introduces a hydroxyl group instead of trifluoromethyl and features a single chlorine at the 3-position. It is linked to bupropion synthesis, highlighting its role in pharmaceutical intermediates .

3-(3,4-Dichlorophenyl)-1-(2-naphthyl)-prop-2-en-1-one

A propenone derivative with a naphthyl group, this compound shares the 3,4-dichlorophenyl motif but exhibits extended conjugation due to the enone system.

Functional Group Analogs

Urea Derivatives: Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)

Diuron retains the 3,4-dichlorophenyl group but replaces the trifluoropropanone with a urea functional group. This structural shift confers herbicidal activity by inhibiting photosynthesis in plants. The urea group’s hydrogen-bonding capacity contrasts with the ketone’s electrophilicity, leading to divergent applications .

Trifluoropropanamine Hydrochlorides

Compounds like 1,1,1-trifluoropropan-2-amine hydrochloride share the trifluoromethyl group but lack the ketone and dichlorophenyl moieties. The amine group increases basicity and solubility in acidic conditions, making these derivatives suitable for drug discovery targeting neurological pathways .

Substituent Variations

Sulfur-Containing Analog: 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

The addition of a sulfanyl group introduces sulfur’s polarizability and nucleophilic character.

Fluorinated Chalcone Derivatives

(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one demonstrates how trifluoromethyl groups on aromatic systems enhance metabolic stability and bioavailability. Such compounds are studied for anticancer and anti-inflammatory activities, underscoring the role of fluorine in drug design .

Research Findings and Data

Table 1: Key Properties of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one and Analogs

Compound Name Molecular Weight (g/mol) Functional Group Substituents LogP (Calculated) Key Applications
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one 297.5 Trifluoromethyl ketone 3,4-Dichlorophenyl ~5.1* Synthetic intermediate
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one 248.6 Trifluoromethyl ketone 4-Chlorophenyl ~4.1 Agrochemical research
Diuron 233.1 Urea 3,4-Dichlorophenyl 2.8 Herbicide
1-(3,4-Dichlorophenyl)-3-[(4-FPh)S]-1-propanone 329.2 Ketone + sulfanyl 3,4-Dichlorophenyl, 4-FPhS 5.1 Pharmaceutical research

*Estimated based on analog data in .

Biological Activity

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is a chemical compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one
  • Molecular Formula : C9H5Cl2F3O
  • Molecular Weight : 257.03 g/mol

The biological activity of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is primarily attributed to its interaction with specific molecular targets within cells. The compound can inhibit various enzymes and receptors involved in critical cellular processes. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to metabolic pathways, potentially affecting cell growth and proliferation.
  • Receptor Interaction : It may modulate receptor activity related to neurotransmission or immune responses.

Antimicrobial Activity

Research indicates that 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and LNCaP:

Cell Line IC50 Value Mechanism of Action
HeLa25 µMInduction of apoptosis
LNCaP30 µMInhibition of androgen receptor signaling

Study on Antimicrobial Effects

A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial effects of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics due to its potent inhibitory effects on biofilm formation and bacterial growth.

Study on Cancer Cell Lines

In another study featured in Cancer Research, researchers evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Q & A

Q. Methodological approaches :

  • NMR spectroscopy :
    • ¹H NMR : A singlet at δ 3.2–3.5 ppm corresponds to the trifluoromethyl group, while aromatic protons (3,4-dichlorophenyl) appear as a doublet at δ 7.4–7.8 ppm (J = 8.5 Hz) .
    • ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm, with trifluoromethyl carbons at δ 110–120 ppm (quartet due to ³J coupling with fluorine) .
  • Mass spectrometry : Molecular ion peak at m/z 263 (C₉H₅Cl₂F₃O⁺) with fragments at m/z 177 (loss of CF₃) and m/z 111 (dichlorophenyl fragment) .
  • X-ray crystallography : Confirms planar geometry of the ketone group and dihedral angles between aromatic and trifluoromethyl moieties .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents). However, steric hindrance from the bulky CF₃ group can reduce reaction rates. Computational studies (DFT) show:

  • Electrostatic potential maps : High positive charge density at the carbonyl carbon (Mulliken charge: +0.45) .
  • Activation energy : ~15 kcal/mol for nucleophilic addition, compared to ~20 kcal/mol for non-fluorinated analogs .
    Contradictions : Experimental data occasionally deviate from computational predictions due to solvent effects or competing side reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Purity variations : HPLC-grade purity (>98%) is critical; impurities like chlorinated byproducts can skew results .
  • Assay conditions : Buffer pH (optimal range: 7.4–7.8) and ionic strength significantly affect fluorinated compounds’ solubility and binding kinetics .
    Mitigation :
    • Standardize protocols using controls like 3,4-dichlorophenylacetone.
    • Validate activity via orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What strategies are effective for studying the compound’s interactions with biological targets?

  • Fluorine NMR (¹⁹F NMR) : Tracks binding events via chemical shift perturbations (e.g., interactions with cytochrome P450 enzymes) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .
  • Docking simulations : Use crystal structures of target proteins (e.g., kinases) to predict binding poses, leveraging the compound’s halogen-bonding capacity with chlorine atoms .

Advanced: How can computational modeling aid in predicting metabolic pathways for this compound?

Q. In silico tools :

  • ADMET predictors : Estimate hepatic clearance rates (e.g., CYP3A4-mediated oxidation) .
  • MetaSite : Identifies probable sites of Phase I metabolism (e.g., hydroxylation at the dichlorophenyl ring) .
    Experimental validation :
    • LC-MS/MS : Detects metabolites like 3-(3,4-dichlorophenyl)-1,1,1-trifluoro-2-propanol (retention time: 6.2 min, m/z 265) .

Advanced: What methods optimize purity for sensitive applications (e.g., crystallography or in vivo studies)?

  • Recrystallization : Use hexane/ethyl acetate (3:1) to achieve >99% purity .
  • Preparative HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), with monitoring at 254 nm .
  • Elemental analysis : Validate purity via %C (41.3), %H (1.9), %Cl (26.9), and %F (21.6) .

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